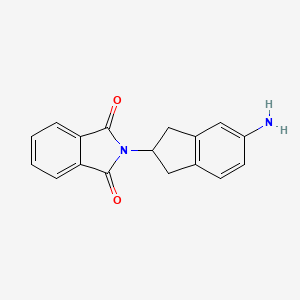
5-Amino-2-phtalimidoindan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2-phtalimidoindan is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.31 g/mol It is characterized by the presence of an amino group and a phthalimide moiety attached to an indan structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-phtalimidoindan typically involves the condensation of phthalic anhydride with an appropriate amine, followed by cyclization to form the indan structure. One common method involves the reaction of phthalic anhydride with 5-aminoindan in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2-phtalimidoindan can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The phthalimide moiety can be reduced to form phthalic acid derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated products.
Applications De Recherche Scientifique
5-Amino-2-phtalimidoindan has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Amino-2-phtalimidoindan involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phthalimide moiety can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: Shares the phthalimide moiety but lacks the indan structure.
5-Aminoindan: Contains the indan structure with an amino group but lacks the phthalimide moiety.
N-Phthaloyl glycine: Contains a phthalimide moiety attached to a glycine residue.
Uniqueness
5-Amino-2-phtalimidoindan is unique due to the combination of the indan structure with both an amino group and a phthalimide moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in ways that similar compounds cannot.
Propriétés
Formule moléculaire |
C17H14N2O2 |
|---|---|
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
2-(5-amino-2,3-dihydro-1H-inden-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O2/c18-12-6-5-10-8-13(9-11(10)7-12)19-16(20)14-3-1-2-4-15(14)17(19)21/h1-7,13H,8-9,18H2 |
Clé InChI |
JHOGMCFVKZDACN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=C1C=CC(=C2)N)N3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















